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Compound of Interest

Compound Name: 3"-Aminopropiophenone

Cat. No.: B072865

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of three structural
isomers of aminopropiophenone: 2'-aminopropiophenone, 3'-aminopropiophenone, and 4'-
aminopropiophenone. Understanding the distinct reactivity profiles of these isomers is crucial
for their application in organic synthesis and drug development, where precise control over
reaction outcomes is paramount. This document summarizes their physical and spectroscopic
properties, delves into the theoretical basis for their reactivity differences, and provides detailed
experimental protocols for their comparative analysis.

Physicochemical and Spectroscopic Properties

The position of the amino group on the phenyl ring significantly influences the physical and
spectroscopic properties of each isomer. A summary of key data is presented below.

Table 1: Physical and Chemical Properties of Aminopropiophenone Isomers
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2'- 3'- 4'-

Property Aminopropiopheno  Aminopropiopheno Aminopropiopheno
ne ne ne (PAPP)

CAS Number 1196-28-7[1] 1197-05-3[2][3] 70-69-9[4][5]

Molecular Formula

CoH11NO[1]

CoH11NO[2]

CoH11NOJ[4][5][6]

Molecular Weight 149.19 g/mol [1] 149.19 g/mol [2] 149.19 g/mol [5][6]
) Yellow to light brown
Yellow crystalline )
Appearance - crystalline needles or
powder[2][3]
powder[6]
Melting Point - 0 °C (predicted)[2][3] 137-143 °CJ[7]
- _ 266.9 + 13.0 °C at 760 _
Boiling Point 0 °C (predicted)[2][3] 270-306 °C[6]
mmHg[1]
_ 1.067 + 0.06 g/cm?3
Density 1.1 +0.1 g/lcm3[1] ) 1.067-1.1 g/cm3[6]
(predicted)[2][3]
3.42+0.10 ]
pKa - ) 2.86 (predicted)[6]
(predicted)[2][3]
Water: 352.1 mg/L at
Solubility - - 37.5°C; Soluble in

DMSO and alcohol[6]

Table 2: Spectroscopic Data of Aminopropiophenone Isomers

Isomer

'H NMR (3, ppm)

3C NMR (9, ppm)

2'-Aminopropiophenone

Data for hydrochloride salt in
D20 available[8]

Data for hydrochloride salt in
D20 available[8]

3'-Aminopropiophenone

No experimental data found.

No experimental data found.

4'-Aminopropiophenone

Aromatic protons, amino group
protons, and ethyl group

protons are expected.[9]

Aromatic carbons, carbonyl
carbon, and ethyl group

carbons are expected.
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Theoretical Framework for Reactivity Comparison

The reactivity of the aminopropiophenone isomers is primarily governed by the interplay of
electronic and steric effects originating from the amino (-NHz) and propionyl (-COCH2CH?3s)
groups.

Electronic Effects:

+ Amino Group (-NH2): As a strong activating group, the amino group donates electron density
to the aromatic ring through resonance, particularly at the ortho and para positions. This
increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic
attack.

» Propionyl Group (-COCH2CHs): This is a deactivating group that withdraws electron density
from the aromatic ring through both inductive and resonance effects, primarily from the ortho
and para positions. This deactivation makes the ring less reactive towards electrophiles.

Steric Effects:

The propionyl group, being bulkier than the amino group, can sterically hinder reactions at the
adjacent ortho position.

Predicted Reactivity Order:

Based on these principles, a predicted order of reactivity can be established for key reaction
types.
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Predicted Reactivity of Aminopropiophenone Isomers

Reaction Type

Decreasing basicity due to electronic effects [Steric hindrance at 2' position /Combined electronic and steric effects

Predicted Reactivity Order

Click to download full resolution via product page

Caption: Predicted reactivity of aminopropiophenone isomers.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivities of the three isomers, the following experimental
protocols are proposed.

Determination of Relative Basicity by pKa Measurement

This experiment aims to quantify the basicity of the amino group in each isomer by determining
their pKa values.
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Workflow for pKa Determination

Dissolve known concentration of each isomer in water

Titrate with standardized HCI

Monitor pH with a calibrated pH meter

:

Plot pH vs. volume of HCI added

Determine pKa from the half-equivalence point

Compare pKa values
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Workflow for Competitive N-Acylation

@imolar mixture of th@

Add a sub-stoichiometric amount of acylating agent (e.g., acetic anhydride)

Quench the reaction after a specific time

Analyze the product mixture by HPLC or GC-MS

Quantify the relative amounts of each acylated product

Determine the relative reactivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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